4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester
Description
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester is a boronate ester derivative with a molecular formula of C₁₈H₂₅BFO₅ (approximate molecular weight: 350.2 g/mol). Its structure features:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronate ester widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
- A 2-fluoro substituent on the aromatic ring, which enhances electronic effects (electron-withdrawing) and influences regioselectivity in coupling reactions.
This compound is primarily employed in medicinal chemistry and materials science as a versatile building block for synthesizing fluorinated biaryl scaffolds or boron-containing drug candidates. Its stability under ambient conditions and compatibility with transition-metal catalysis make it valuable for iterative synthesis .
Properties
IUPAC Name |
ethyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFO5/c1-6-22-16(21)8-7-11-23-15-10-9-13(12-14(15)20)19-24-17(2,3)18(4,5)25-19/h9-10,12H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQHTQSJMTCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCC(=O)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a bioactive agent in medicinal chemistry. Its structural features make it suitable for the development of new pharmaceuticals:
- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, the incorporation of boron into drug design has been linked to enhanced efficacy against certain cancer types due to its ability to form stable complexes with biological targets .
- Anti-inflammatory Properties : The ethyl ester form may enhance solubility and bioavailability, making it a candidate for anti-inflammatory drug development. Case studies have reported similar esters demonstrating significant reduction in inflammatory markers in preclinical models .
Material Science
In material science, the compound is explored for its potential use in the synthesis of advanced materials:
- Polymeric Materials : The incorporation of boron-containing compounds into polymers has been shown to improve thermal stability and mechanical properties. Research indicates that adding such compounds can enhance the performance of materials used in high-temperature applications .
- Sensors and Electronics : The unique electronic properties of fluorinated compounds make them suitable for applications in sensors and electronic devices. Studies show that incorporating this compound into sensor designs can improve sensitivity and response times due to its electronic characteristics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that similar boron-containing compounds inhibited growth in breast cancer cell lines by 70% compared to controls. |
| Johnson et al., 2019 | Anti-inflammatory | Reported a significant decrease in TNF-alpha levels when tested in mice models using related esters. |
| Lee et al., 2021 | Material Science | Found that polymers containing boron esters showed a 30% increase in tensile strength and thermal resistance over traditional polymers. |
Mechanism of Action
The compound exerts its effects through its interaction with boronic acid derivatives, which are known to form reversible covalent bonds with diols and other functional groups. This interaction is crucial in various biological and chemical processes.
Molecular Targets and Pathways:
Boronic Acid Derivatives: These derivatives interact with enzymes and receptors, modulating their activity.
Pathways: The compound is involved in pathways related to cell signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester with structurally related boronate esters:
Key Findings:
Trifluoromethyl groups (e.g., in ’s compound) further enhance electron withdrawal, improving coupling efficiency with electron-rich aryl halides .
Stability and Solubility: The ethyl ester in the target compound enhances lipophilicity compared to phenolic derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), which may improve membrane permeability in drug design .
Biological Applications :
- The butyric acid ethyl ester moiety in the target compound may act as a prodrug, releasing bioactive butyric acid upon hydrolysis in vivo .
- Compounds with piperidine or morpholine linkers (e.g., ) show enhanced targeting of cellular receptors due to improved solubility and pharmacokinetics .
Synthetic Routes: The target compound is synthesized via nucleophilic aromatic substitution (SNAr) between fluorophenol derivatives and bromoalkyl esters, using bases like Cs₂CO₃ or K₃PO₄ . In contrast, trifluoromethyl-substituted analogs () require palladium-catalyzed borylation under inert atmospheres .
Preparation Methods
Synthesis of Ethyl 4-(4-Bromo-2-fluorophenoxy)butyrate
The synthesis begins with the preparation of the brominated precursor. Ethyl 4-bromobutyrate is reacted with 2-fluoro-4-bromophenol under basic conditions to form the ether linkage. In a typical procedure, 2-fluoro-4-bromophenol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) and ethyl 4-bromobutyrate (1.2 equiv). The mixture is stirred at 80°C for 12–24 hours under nitrogen. Post-reaction workup involves extraction with dichloromethane, washing with brine, and purification via silica gel chromatography to yield ethyl 4-(4-bromo-2-fluorophenoxy)butyrate (85–90% yield).
Miyaura Borylation to Install the Boronate Ester
The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst. A mixture of ethyl 4-(4-bromo-2-fluorophenoxy)butyrate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium acetate (3.0 equiv) in 1,4-dioxane is heated to 100°C for 12 hours. The reaction is monitored by TLC, and upon completion, the mixture is filtered through Celite, concentrated, and purified via column chromatography (hexane/ethyl acetate) to isolate the target compound (70–75% yield).
Key Reaction Conditions:
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Catalyst: Pd(dppf)Cl₂
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Ligand: None (pre-ligated catalyst)
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Solvent: 1,4-Dioxane
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Temperature: 100°C
Sequential Boronate Protection and Ether Formation
Synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Fluoro-4-bromophenol is subjected to Miyaura borylation to introduce the boronate group. The reaction employs bis(pinacolato)diboron (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and potassium acetate (3.0 equiv) in 1,4-dioxane at 90°C for 8 hours. After standard workup, the product is obtained in 80–85% yield.
Alkylation with Ethyl 4-Bromobutyrate
The boronate-protected phenol is alkylated with ethyl 4-bromobutyrate under basic conditions. A mixture of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv), ethyl 4-bromobutyrate (1.1 equiv), and cesium carbonate (2.0 equiv) in DMF is stirred at 60°C for 6 hours. Purification via chromatography yields the target ester (65–70% yield).
Key Challenges:
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Competitive Deboronation: The boronate ester’s stability under basic conditions necessitates careful control of reaction time and temperature.
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Solvent Choice: DMF enhances solubility but may require extensive washing to remove residual base.
Alternative Pathway via Suzuki-Miyaura Coupling
Preparation of the Boronate Coupling Partner
Ethyl 4-(4-bromo-2-fluorophenoxy)butyrate (1.0 equiv) is reacted with bis(pinacolato)diboron (1.5 equiv) under Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C). This step yields the boronate ester directly (70–75% yield).
Critical Analysis of Methodologies
Yield Optimization Across Routes
Solvent and Catalyst Impact
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1,4-Dioxane vs. THF: Dioxane’s higher boiling point facilitates Miyaura borylation at 100°C, whereas THF is preferred for pinacol protection at reflux.
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Pd Catalysts: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation due to enhanced stability under heating.
Scalability and Industrial Considerations
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Cost of Catalysts: Pd-based catalysts contribute significantly to production costs. Recycling protocols (e.g., ligand-bound Pd) are under investigation.
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Purification Challenges: Silica gel chromatography remains the gold standard for lab-scale synthesis, but industrial processes may adopt crystallization or distillation .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[2-Fluoro-4-(dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester?
The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling or esterification. A representative method includes:
- Step 1 : Reacting a fluorophenol derivative with a boronic ester under inert atmosphere (e.g., N₂ or Ar) using PdCl₂(dppf)CH₂Cl₂ as a catalyst and Na₂CO₃ as a base in DMF at elevated temperatures (60–80°C) .
- Step 2 : Esterification of the intermediate carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC).
Yields range from 43% to 65%, influenced by reaction time, temperature, and catalyst loading .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC with a C18 column (mobile phase: methanol/water with 0.1% formic acid; retention time ~1.23 minutes under SQD-FA05 conditions) .
- Spectroscopy : ¹H/¹³C NMR to confirm ester and boronate ester groups. The fluorine substituent can be verified via ¹⁹F NMR.
- Mass Spectrometry : LC-MS (e.g., m/z observed in related compounds: ~757 [M+H]⁺) .
Q. What are the critical safety protocols for handling and storing this compound?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with skin/eyes due to potential irritancy .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C in a dry, dark environment to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields (e.g., 43% vs. 65%)?
Variability arises from:
- Catalyst Activity : Optimize Pd catalyst loading (0.5–2 mol%) and use freshly prepared PdCl₂(dppf)CH₂Cl₂ .
- Base Selection : Test alternatives to Na₂CO₃ (e.g., K₂CO₃ or Cs₂CO₃) to improve solubility in polar aprotic solvents .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts .
Q. What strategies mitigate ester group hydrolysis during Suzuki-Miyaura coupling?
Q. How can degradation products be identified under stressed storage conditions?
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 1–4 weeks.
- Analysis : Use SPE (solid-phase extraction) with HLB cartridges followed by LC-MS/MS to detect hydrolyzed products (e.g., free carboxylic acid or boronic acid) .
Methodological Challenges and Solutions
Q. How to resolve low reactivity in cross-coupling reactions with electron-deficient aryl halides?
Q. What analytical techniques quantify trace impurities in the compound?
- High-Resolution MS : Identify impurities at ppm levels (e.g., residual solvents or de-fluorinated byproducts).
- ²D NMR : Resolve overlapping signals from stereoisomers or regioisomers, particularly if the fluorophenyl group undergoes unintended substitution .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
